molecular formula C23H20N2O B14559536 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- CAS No. 61788-29-2

1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)-

Cat. No.: B14559536
CAS No.: 61788-29-2
M. Wt: 340.4 g/mol
InChI Key: MBBXTYVCHYQWEE-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)-: is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound features an indole core with a carboxamide group at the 3-position and two phenylmethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- typically involves the functionalization of the indole core. One common method is the reaction of indole-3-carboxylic acid with benzylamine derivatives under appropriate conditions . The reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

Chemistry: 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it a valuable tool in biochemical assays .

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to form hydrogen bonds with biological targets makes it a candidate for drug design .

Industry: In the industrial sector, 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects . The indole core also contributes to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- stands out due to the presence of two phenylmethyl groups, which enhance its hydrophobicity and potentially improve its binding interactions with hydrophobic pockets in proteins. This structural feature can lead to unique biological activities and applications compared to its analogs .

Properties

CAS No.

61788-29-2

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dibenzyl-1H-indole-3-carboxamide

InChI

InChI=1S/C23H20N2O/c26-23(21-15-24-22-14-8-7-13-20(21)22)25(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2

InChI Key

MBBXTYVCHYQWEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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